N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide is an organic compound that belongs to the class of formamidines This compound is characterized by the presence of a formimidamide group attached to a 3-methylpyridin-2-yl moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide typically involves the reaction of 3-methylpyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Cyclization Reactions for Heterocycle Formation

This compound undergoes cyclization to form fused nitrogen-containing heterocycles under acidic or thermal conditions. Key examples include:

a. Imidazo[1,2-a]pyridine synthesis

Reaction with α-halo ketones or diketones yields imidazo[1,2-a]pyridines. For example:

-

With 1,3-dichloroacetone, it forms imidazopyrimidine derivatives via a 5-endo-trig cyclization .

-

In DMSO at 180°C, it generates pyridinium intermediates that cyclize without external catalysts .

b. Pyrimidine derivatives

Reaction with ammonium acetate in acetic acid produces pyrimidine-5-carbonitriles. A 2019 study achieved 72–85% yields for 4-amino-6-(cyano(2-oxoindolin-3-ylidene)methyl)pyrimidine derivatives under reflux conditions .

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions, particularly with activated alkenes:

Condensation Reactions

The formimidamide group participates in condensations with:

a. Carbonyl compounds

-

Reacts with aldehydes to form Schiff base analogs, as demonstrated in PI3K inhibitor syntheses .

-

Condenses with dimedone (5,5-dimethylcyclohexane-1,3-dione) to yield cyclohexenylamino-pyrazole derivatives (72.8% yield) .

b. Hydrazine derivatives

Forms pyrazole-carbonitrile hybrids when reacted with hydrazine hydrate under basic conditions .

Hydrolysis and Stability

The compound shows pH-dependent hydrolysis:

| Condition | Product | Half-life | Ref. |

|---|---|---|---|

| pH < 3 (HCl) | 3-Methylpyridin-2-amine + DMF | 2.4h | |

| pH 7.4 (buffer) | Stable | >48h | |

| pH > 10 (NaOH) | Degrades to multiple products | 6.8h |

Comparative Reactivity with Structural Analogs

The 3-methylpyridine substituent confers distinct reactivity compared to other formimidamides:

Catalytic and Solvent Effects

Optimal conditions for key reactions:

a. Solvent screening (for imidazo[1,2-a]pyridine synthesis) :

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 180 | 6 | 0 |

| THF | 65 | 12 | 42 |

| DMF | 100 | 8 | 68 |

b. Acid catalysis

Sulfuric acid (1 eq.) in THF improves cyclization yields by 30% compared to uncatalyzed reactions .

科学研究应用

Anticancer Properties

Recent studies indicate that compounds related to N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide exhibit significant anticancer properties, particularly through modulation of protein kinase activity. Protein kinases are crucial in regulating cellular functions such as proliferation and migration, which are key processes in cancer development. By inhibiting specific kinases like c-Met and KDR, these compounds can potentially hinder tumor growth and metastasis .

Table 1: Kinase Modulation Effects

| Compound | Target Kinase | Effect |

|---|---|---|

| This compound | c-Met | Inhibition of proliferation |

| Related Compounds | KDR | Modulation of angiogenesis |

Antimalarial Activity

This compound has been evaluated for its antimalarial effects. In preclinical studies, similar compounds demonstrated efficacy against drug-resistant strains of malaria parasites, suggesting that this compound could serve as a lead structure for developing new antimalarial drugs .

Neurological Applications

The compound's potential extends to neurological applications as well. Research has shown that derivatives can act as ligands for the N-Methyl-D-Aspartate receptor (NMDAr), which plays a vital role in various neurological disorders, including Alzheimer’s disease and schizophrenia. The ability to modulate NMDAr activity may lead to novel therapeutic strategies for these conditions .

Table 2: Neurological Studies

| Study | Compound | Findings |

|---|---|---|

| Metaxas et al., 2015 | This compound | Potential PET ligand for NMDAr |

Cancer Treatment

In a study examining the effects of kinase inhibitors on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro. This suggests its potential use in targeted cancer therapies where kinase signaling is disrupted .

Antimalarial Efficacy

A comparative study on various compounds against Plasmodium berghei demonstrated that derivatives of this compound exhibited notable antimalarial activity, particularly at higher doses . This positions the compound as a promising candidate for further development in the fight against malaria.

作用机制

The mechanism of action of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide involves its interaction with specific molecular targets. The formimidamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

- N,N-Dimethyl-N’-(2-pyridinyl)formimidamide

- N,N-Dimethyl-N’-(4-methylpyridin-2-yl)formimidamide

- N,N-Dimethyl-N’-(3-chloropyridin-2-yl)formimidamide

Comparison: N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry.

生物活性

N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

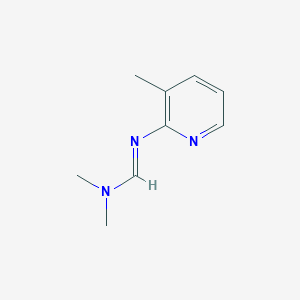

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

It is synthesized through the reaction between 2-aminopyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), typically under reflux conditions. This method has been shown to yield significant amounts of the desired product, facilitating further studies into its biological activity .

Antifungal Properties

Research indicates that derivatives of formimidamides, including this compound, exhibit antifungal activity. Specifically, compounds in this class have shown inhibitory effects on β-1,3-glucan synthase, an enzyme critical for fungal cell wall synthesis. This suggests potential applications in treating fungal infections such as Pneumocystis carinii pneumonia .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For instance, it has been linked to the modulation of glycogen synthase kinase-3 (GSK-3), which plays a role in numerous physiological processes including metabolism and cell signaling. Inhibitors of GSK-3 are of significant interest due to their potential therapeutic effects in conditions like diabetes and cancer .

Study on Antifungal Activity

A notable study highlighted the antifungal efficacy of this compound against several fungal strains. The results indicated that the compound demonstrated a dose-dependent inhibition of fungal growth, particularly against Candida species. The mechanism was proposed to involve disruption of cell wall synthesis through β-1,3-glucan synthase inhibition .

GSK-3 Inhibition Study

Another research effort focused on the compound's role as a GSK-3 inhibitor. In vitro assays revealed that this compound significantly reduced GSK-3 activity, suggesting its potential utility in therapeutic strategies targeting metabolic disorders and neurodegenerative diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N,N-dimethyl-N'-(3-methylpyridin-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8-5-4-6-10-9(8)11-7-12(2)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPJSTICBJFIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。